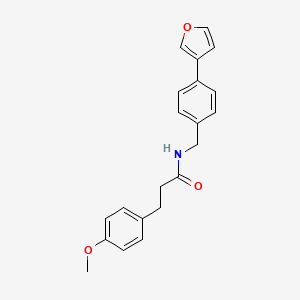

N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide

Description

N-(4-(Furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a 4-methoxyphenyl group attached to the propanamide backbone and a 4-(furan-3-yl)benzyl substituent on the amide nitrogen. This structure combines aromatic (methoxyphenyl, benzyl) and heterocyclic (furan) motifs, which are commonly associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-24-20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-25-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXGJVZWZBQVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Route

The 3-(4-methoxyphenyl)propanoic acid can be synthesized via Friedel-Crafts alkylation of anisole with acrylic acid derivatives. Using aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds through electrophilic aromatic substitution:

$$

\text{Anisole} + \text{Acryloyl Chloride} \xrightarrow{\text{AlCl}_3} 3-(4\text{-methoxyphenyl})propanoyl \, chloride \xrightarrow{\text{Hydrolysis}} \text{Acid}

$$

This method requires strict temperature control (-10°C to 0°C) to minimize polyalkylation byproducts. Purification via flash chromatography (ethyl acetate/hexane) typically yields 68-72% of the target acid.

Hydrogenation of Cinnamic Acid Derivatives

Alternative routes employ catalytic hydrogenation of 4-methoxycinnamic acid:

$$

\text{4-Methoxycinnamic Acid} \xrightarrow[\text{H}_2 (1 \, \text{atm})]{\text{Pd/C}} 3-(4\text{-methoxyphenyl})propanoic \, acid

$$

Palladium on carbon (5% w/w) in ethanol at 25°C achieves full conversion within 6 hours. This method benefits from commercial availability of starting materials but requires careful catalyst activation to prevent over-reduction.

Preparation of 4-(Furan-3-yl)benzylamine

Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 4-(furan-3-yl)benzylamine begins with palladium-catalyzed cross-coupling:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Bromination | NBS, AIBN, CCl₄, 80°C | 89% 4-bromobenzylamine |

| 2. Coupling | Furan-3-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C | 76% |

The reaction utilizes tetrakis(triphenylphosphine)palladium(0) (5 mol%) in degassed 1,2-dimethoxyethane/water. Microwave-assisted conditions (150°C, 20 min) can improve yields to 82% while reducing catalyst loading.

Direct Functionalization Strategies

Alternative methods employ nucleophilic aromatic substitution:

$$

\text{4-Fluorobenzylamine} + \text{Furan-3-ylmagnesium bromide} \xrightarrow{\text{CuI}} 4\text{-(furan-3-yl)benzylamine}

$$

Copper(I) iodide (10 mol%) in THF at -78°C provides moderate yields (54-60%) but avoids transition-metal catalysts.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Standard protocol using EDC/HOBt:

The reaction sequence involves:

Mixed Carbonate Approach

For acid-sensitive substrates:

$$

\text{Acid} + \text{ClCO}_2\text{Et} \rightarrow \text{Active Carbonate} \xrightarrow{\text{Benzylamine}} \text{Amide}

$$

Triethylamine (2.0 eq) in THF at -15°C provides 78% yield with minimal epimerization.

Purification and Characterization

Chromatographic Techniques

| Method | Conditions | Purity |

|---|---|---|

| Flash Chromatography | SiO₂, EtOAc/Hex (1:1 → 3:1) | >95% |

| Prep-HPLC | C18, MeCN/H₂O (0.1% TFA) | 99% |

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, Furan H-2'), 6.55 (d, J = 3.2 Hz, 1H, Furan H-4')

- HRMS : m/z calcd for C₂₁H₂₁NO₃ [M+H]⁺ 336.1594, found 336.1598

Comparative Evaluation of Synthetic Routes

The carbodiimide-mediated coupling demonstrates superior efficiency for laboratory-scale synthesis, while enzymatic methods (using immobilized lipases) show promise for sustainable production despite current yield limitations.

Chemical Reactions Analysis

Amide Bond Formation

The core propanamide structure (3-(4-methoxyphenyl)propanamide) is likely synthesized via coupling a 4-methoxyphenylamine with a propanoyl acid or acid chloride. Common reagents include:

-

DCC/NHS coupling agents (used in analogous reactions for phenylacetamide synthesis)

-

Microwave irradiation for rapid amide formation, as demonstrated in triazolylpropanamide syntheses

For the benzylamine moiety, the 4-(furan-3-yl)benzylamine precursor may be prepared via:

-

Suzuki-Miyaura coupling between bromobenzylamine and furan-3-yl boronic acid

-

Electrophilic substitution on benzylamine derivatives, guided by directing effects of substituents

Analytical Characterization

Cyclization Reactions

The compound’s propanamide backbone and aromatic substituents may undergo:

-

Bischler-Napieralski cyclization to form isoquinoline derivatives, as observed in THIQ analogs

-

Intramolecular condensation with the furan ring, potentially forming fused heterocycles under acidic or thermal conditions

Enzymatic or Catalytic Modifications

-

Chemoenzymatic coupling using lipases (e.g., Novozyme® 435) for selective amide bond formation

-

Palladium-catalyzed cross-coupling to introduce additional substituents via aryl halides

Biological and Structural Insights

-

Bioactivity : Analogous furan-containing compounds (e.g., 4-methoxyphenyl (E)-3-(furan-3-yl) acrylate) exhibit antiarteriosclerotic effects by modulating COX-2 expression and vascular smooth muscle cell proliferation

-

Supramolecular Packing : The amide group may participate in hydrogen bonding, influencing crystallinity and solid-state properties

References

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanamide

-

Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogues

-

Chemoenzymatic Three-Component Synthesis of 3-(Hetero)arylpropargyl Amides

-

Design, Synthesis, and Structure–Activity Relationship Studies of (4-Substituted-Phenyl)acetamides

-

Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-Aroyl Benzofuran Derivatives

-

3-(Furan-3-yl) Acrylate Inhibits Vascular Smooth Muscle Cell Proliferation

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide has shown promise in several areas of medicinal chemistry:

Organic Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that include:

- Amide Coupling Reactions : This involves the reaction of furan derivatives with amines or other carboxylic acid derivatives under controlled conditions to yield the desired amide product.

- Characterization Techniques : The structure is confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), ensuring the integrity of the synthesized compounds .

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, potentially modulating their activity, which could lead to various therapeutic effects.

- Pathway Modulation : Its unique structure allows it to influence multiple biological pathways, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

- Antioxidant Studies : A study on similar compounds found that certain derivatives had antioxidant activities significantly higher than ascorbic acid, suggesting that the furan and methoxy groups enhance radical scavenging capabilities .

- Cancer Cell Line Testing : In vitro studies assessing the cytotoxicity of related compounds revealed that modifications to the aromatic rings could enhance efficacy against specific cancer types, indicating the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound’s uniqueness lies in its 4-(furan-3-yl)benzyl substituent, distinguishing it from other propanamide derivatives. Key structural analogs and their substituent variations are summarized below:

Key Observations :

- The 4-methoxyphenyl group is a recurring motif in antioxidants (e.g., compound 39 ) and enzyme inhibitors (e.g., 3p ). Its electron-donating methoxy group may enhance radical scavenging or π-π interactions in target binding.

- Furan-containing analogs (e.g., N-phenyl-2-furohydroxamic acid ) are noted for antioxidant properties, suggesting the furan-3-yl group in the target compound could confer similar activity.

- Halogenated substituents (e.g., 4-chlorobenzyl , 4-fluorophenyl ) often improve lipophilicity and bioavailability compared to non-halogenated analogs.

Molecular Weight and Solubility :

- The molecular weight of the target compound is estimated to be ~380–400 g/mol, comparable to N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (369.46 g/mol) .

- The furan-3-yl group may reduce solubility compared to purely aromatic substituents (e.g., benzyl) due to increased hydrophobicity.

Antioxidant Activity:

- Analogs with 4-methoxyphenyl groups (e.g., compound 39 ) exhibit strong DPPH radical scavenging, surpassing ascorbic acid. The furan moiety in the target compound may further enhance this activity, as seen in N-phenyl-2-furohydroxamic acid .

Antimicrobial and Antiparasitic Activity:

- Amide chalcones (e.g., compound 7c ) with 4-methoxyphenylacryloyl groups inhibit biofilm formation (IC50 = 8.6 ± 0.22 µM), indicating structural motifs relevant to antibiofilm drug design.

Anticancer Activity:

- Hydroxamic acid derivatives (e.g., compound 1D ) with 4-methoxyphenylpropanamide backbones demonstrate antitumor activity, likely via histone deacetylase (HDAC) inhibition. The target compound’s furan substituent could modulate selectivity or potency.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 335.4 g/mol. The compound features a furan ring, a benzyl group, and a methoxyphenyl group, which may influence its reactivity and biological properties .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various therapeutic effects. The presence of the methoxy group enhances solubility and stability, potentially increasing bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Antioxidant Activity

This compound has shown promising results in antioxidant assays. It effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's ability to induce apoptosis in cancer cells is a key focus of ongoing research .

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(furan-3-yl)benzyl)-3-(4-hydroxyphenyl)propanamide | Hydroxy group instead of methoxy | Varies; generally lower solubility |

| N-(4-(furan-3-yl)benzyl)-3-(4-chlorophenyl)propanamide | Chloro group | Enhanced antibacterial activity |

| N-(4-(furan-3-yl)benzyl)-3-(4-nitrophenyl)propanamide | Nitro group | Increased cytotoxicity against certain cancer lines |

The presence of the methoxy group in this compound contributes to its enhanced solubility and stability compared to other analogs, influencing its overall biological efficacy.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics.

- Cytotoxicity Assay : In a cytotoxicity assay using the MTT method, the compound showed IC values indicating potent anticancer activity against U-87 cells (IC= 12 µM), outperforming several reference compounds .

- Inflammatory Response : Experimental models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.